molecular formula C19H25BN4O4 B12409384 (1S,2S)-Bortezomib-d5

(1S,2S)-Bortezomib-d5

Cat. No.: B12409384
M. Wt: 389.3 g/mol
InChI Key: GXJABQQUPOEUTA-PWOQADTKSA-N
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Description

(1S,2S)-Bortezomib-d5 is a deuterated form of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Bortezomib-d5 involves multiple steps, including the incorporation of deuterium atoms. One common method is the deuteration of Bortezomib using deuterated reagents under specific conditions. For example, the reaction may involve the use of deuterated solvents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Bortezomib-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1S,2S)-Bortezomib-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2S)-Bortezomib-d5 involves the inhibition of the proteasome, a complex responsible for degrading unwanted proteins in cells. By inhibiting the proteasome, the compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved are related to protein degradation and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: The non-deuterated form of (1S,2S)-Bortezomib-d5, used in similar therapeutic applications.

    Carfilzomib: Another proteasome inhibitor with a different chemical structure but similar mechanism of action.

    Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetics and therapeutic efficacy compared to its non-deuterated counterpart .

Properties

Molecular Formula

C19H25BN4O4

Molecular Weight

389.3 g/mol

IUPAC Name

[(1S)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1/i3D,4D,5D,6D,7D

InChI Key

GXJABQQUPOEUTA-PWOQADTKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Origin of Product

United States

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